![molecular formula C7H12O4 B138021 (1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 135911-70-5](/img/structure/B138021.png)
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEMO or MEMOH, and it has a unique structure that makes it a valuable tool for research purposes. In
Wissenschaftliche Forschungsanwendungen
MEMO has been used in various scientific research applications, including as a crosslinking agent for the preparation of hydrogels, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, MEMO has been used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of MEMO is not fully understood, but it is believed to involve the formation of hydrogen bonds with other molecules. This interaction can lead to changes in the conformation and stability of the target molecule, resulting in altered biochemical and physiological effects.
Biochemische Und Physiologische Effekte
MEMO has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to act as a neuroprotective agent, and to enhance the activity of certain enzymes. Additionally, MEMO has been shown to have antioxidant properties and to improve the stability of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MEMO in lab experiments is its unique structure, which allows for precise control over the interactions between molecules. Additionally, MEMO is relatively easy to synthesize and has a high degree of purity. However, one limitation of using MEMO is that it can be difficult to work with due to its high reactivity and sensitivity to moisture.
Zukünftige Richtungen
There are several future directions for research involving MEMO, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its interactions with biological systems. Additionally, MEMO may have applications in the development of new materials and in the field of catalysis.
In conclusion, MEMO is a valuable chemical compound that has a wide range of potential applications in various fields. Its unique structure and properties make it an important tool for scientific research, and its future directions are promising. Further research is needed to fully understand the mechanism of action and potential applications of MEMO.
Synthesemethoden
The synthesis of MEMO involves the reaction of 2,3-epoxy-1-propanol with methanol in the presence of a strong acid catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of MEMO. This synthesis method has been optimized to produce high yields of MEMO with high purity.
Eigenschaften
CAS-Nummer |
135911-70-5 |
|---|---|
Produktname |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C7H12O4/c1-9-3-10-5-2-4(8)6-7(5)11-6/h4-8H,2-3H2,1H3/t4-,5-,6-,7+/m1/s1 |
InChI-Schlüssel |
RQLAOFYKUFMRGC-GBNDHIKLSA-N |
Isomerische SMILES |
COCO[C@@H]1C[C@H]([C@@H]2[C@H]1O2)O |
SMILES |
COCOC1CC(C2C1O2)O |
Kanonische SMILES |
COCOC1CC(C2C1O2)O |
Synonyme |
6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alpha-)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




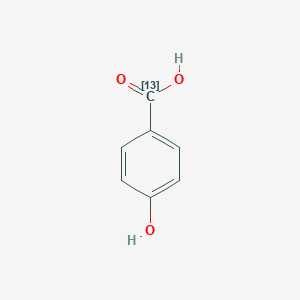

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
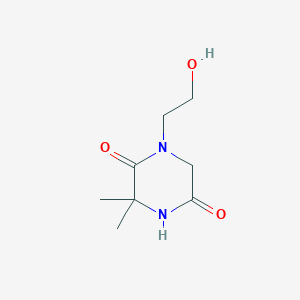
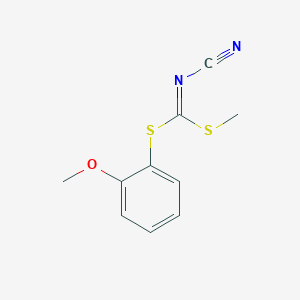

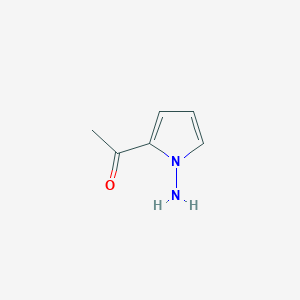

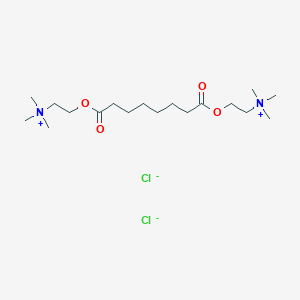
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

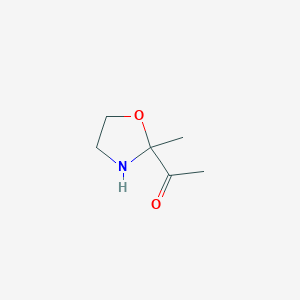
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)